1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as DMMDA-2-TS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMDA-2-TS belongs to the class of spiroindole compounds and has been found to exhibit various biological activities.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Enantiomerically pure spiroisoxazolidines have been synthesized through 1,3-dipolar cycloaddition of C-aryl-N-phenylnitrones to spiro compounds. These synthesized compounds, including specific diazaspiro[4.5]dec derivatives, showed significant in vitro activity against Mycobacterium tuberculosis, indicating their potential as anti-TB agents. Notably, specific compounds in this series demonstrated higher potency than the first-line anti-TB drug ethambutol (Kumar et al., 2010).
Structural Analysis and Bioactivity
The crystal structure and bioactivity of specific diazaspiro[4.5]dec-1-en-5-ium salts have been studied. These compounds' molecular environment in solids reveals conformations and hydrogen-bonding patterns typical for the family. Some derivatives in this series, particularly those with specific heteroatoms and counter-ions, have exhibited promising antidiabetic activity, showcasing their potential in pharmaceutical applications (Kayukova et al., 2022).
Anticancer and Antidiabetic Potentials
Spirothiazolidines analogs have been developed and demonstrated significant anticancer and antidiabetic activities. Compounds within this series, including diazaspiro[4.5]dec derivatives, showed remarkable activity against human breast and liver carcinoma cell lines, as well as alpha-amylase and alpha-glucosidase inhibitory activities. These findings suggest the therapeutic potential of these compounds in treating cancer and diabetes (Flefel et al., 2019).
Novel Synthesis Techniques
Efficient and novel synthesis techniques have been developed for creating diazaspiro[4.5]dec derivatives, including those using triphenylphosphine and arylidene N,N'-dimethylbarbituric acids. These methods have facilitated the production of various compounds with different regioselectivity and diastereoselectivity, contributing to the diversity of molecules available for pharmaceutical research and development (Han et al., 2020).
properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-16-8-7-9-19(14-16)21-23(28)26(24(25-21)12-5-4-6-13-24)22(27)20-11-10-17(2)18(3)15-20/h7-11,14-15H,4-6,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMKREPZIDKTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.